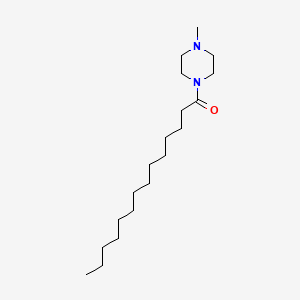

4-Methyl-1-(1-oxotetradecyl)piperazine

Descripción

4-Methyl-1-(1-oxotetradecyl)piperazine is a piperazine derivative featuring a methyl group at the 4-position of the piperazine ring and a long-chain 1-oxotetradecyl substituent. Piperazine derivatives are widely studied for their structural versatility, enabling modifications that influence solubility, metabolic stability, receptor selectivity, and pharmacological activity .

Propiedades

Fórmula molecular |

C19H38N2O |

|---|---|

Peso molecular |

310.5 g/mol |

Nombre IUPAC |

1-(4-methylpiperazin-1-yl)tetradecan-1-one |

InChI |

InChI=1S/C19H38N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(22)21-17-15-20(2)16-18-21/h3-18H2,1-2H3 |

Clave InChI |

PHVKADYSTMXZGX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCC(=O)N1CCN(CC1)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Piperazine Derivatives

Physicochemical Properties

The 1-oxotetradecyl chain introduces significant hydrophobicity, likely increasing ClogD (logP analog) compared to shorter-chain derivatives. Key comparisons:

- Solubility : Piperazines with ethylene spacers (e.g., 8ac) exhibit >80 μM solubility at pH 2.0 and 6.5, whereas direct-attachment analogs (e.g., 8a) drop to <20 μM . The oxotetradecyl chain may reduce aqueous solubility due to increased lipophilicity.

- pKa : The electron-withdrawing oxo group in the tetradecyl chain could lower the pKa of the piperazine nitrogens compared to derivatives with alkyl or aromatic substituents. For example, compounds with ethylene spacers show pKa ~6–7, while direct-attachment analogs drop to ≤3.8 .

Pharmacological Activity

- Receptor Affinity: Substitutents critically influence receptor binding. For instance: 5-HT1A Receptor: Derivatives with three-carbon alkyl linkers (e.g., 3d, 5d) achieve subnanomolar affinity, while morpholine substitutions reduce activity . The oxotetradecyl chain may sterically hinder receptor engagement. Anticancer Activity: Piperazine-linked hybrids (e.g., Compound 1 in ) inhibit P-gp and reverse multidrug resistance (MDR) in cancer cells . The long alkyl chain in the target compound may enhance membrane permeability but reduce selectivity.

- Behavioral Effects : Piperazines like TFMPP () suppress locomotor activity via 5-HT1B/1C receptors. The bulky oxotetradecyl group may limit CNS penetration compared to smaller aromatic analogs .

Metabolic Stability and Clearance

- Metabolic Hotspots : Piperazine rings are prone to deethylation and oxidation (e.g., metabolite C in ) . The oxotetradecyl chain may slow metabolism by shielding the piperazine core or introducing alternative oxidation sites.

- ClogD and Clearance : Compounds with lower ClogD (e.g., 8ac, ClogD ~2.5) show reduced metabolic clearance compared to lipophilic analogs . The target compound’s high ClogD (estimated >5) may increase tissue retention but risk hepatotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.